2'-O-Ethyladenosine
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Overview
Description
Adenosine, 2’-O-ethyl- is a modified nucleoside where the 2’-hydroxyl group of the ribose moiety is replaced by an ethoxy group. This modification enhances the stability and binding affinity of the nucleoside, making it a valuable component in various biochemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2’-O-ethyl- typically involves the alkylation of adenosine. One common method includes dissolving adenosine in a polar solvent, followed by the addition of an alkylating reagent and a base. The reaction is carried out under controlled conditions to ensure the selective modification of the 2’-hydroxyl group .
Industrial Production Methods
For industrial-scale production, the process involves similar steps but with optimized conditions for higher yield and purity. The use of advanced purification techniques ensures that the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Adenosine, 2’-O-ethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 2’-position .
Scientific Research Applications
Adenosine, 2’-O-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Mechanism of Action
Adenosine, 2’-O-ethyl- exerts its effects primarily through its interaction with adenosine receptors. These receptors are G protein-coupled receptors that mediate various physiological responses. The modification at the 2’-position enhances the binding affinity and stability of the nucleoside, allowing for more effective modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Adenosine: The parent compound with a hydroxyl group at the 2’-position.
2’-O-methyladenosine: A similar modification where the 2’-hydroxyl group is replaced by a methoxy group.
2’-O-(2-methoxyethyl) adenosine: Another derivative with a methoxyethyl group at the 2’-position
Uniqueness
Adenosine, 2’-O-ethyl- is unique due to its ethoxy modification, which provides a balance between stability and binding affinity. This makes it particularly useful in applications where enhanced stability and receptor interaction are crucial .
Properties
CAS No. |
52842-98-5 |
---|---|
Molecular Formula |
C12H17N5O4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-ethoxy-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O4/c1-2-20-9-8(19)6(3-18)21-12(9)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,2-3H2,1H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
WPRAWTYWHYORKM-WOUKDFQISA-N |
Isomeric SMILES |
CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
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